molecular formula C6H14N2OSi B14527855 2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole CAS No. 62676-52-2

2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole

Cat. No.: B14527855
CAS No.: 62676-52-2
M. Wt: 158.27 g/mol
InChI Key: OTEIHNBMJOUXOB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that contains silicon, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with a nitrogen and oxygen donor under anhydrous conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and conditions like elevated temperatures or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazoles: These compounds share a similar heterocyclic structure but differ in the specific arrangement of atoms and substituents.

    Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring, often used in medicinal chemistry.

    Thiadiazoles: Contain sulfur in the ring structure and have applications in various fields.

Uniqueness

2,2-Dimethyl-4-propyl-2,5-dihydro-1,3,5,2-oxadiazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where silicon-containing heterocycles are desired.

Properties

CAS No.

62676-52-2

Molecular Formula

C6H14N2OSi

Molecular Weight

158.27 g/mol

IUPAC Name

2,2-dimethyl-4-propyl-5H-1,3,5,2-oxadiazasilole

InChI

InChI=1S/C6H14N2OSi/c1-4-5-6-7-9-10(2,3)8-6/h4-5H2,1-3H3,(H,7,8)

InChI Key

OTEIHNBMJOUXOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=N[Si](ON1)(C)C

Origin of Product

United States

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